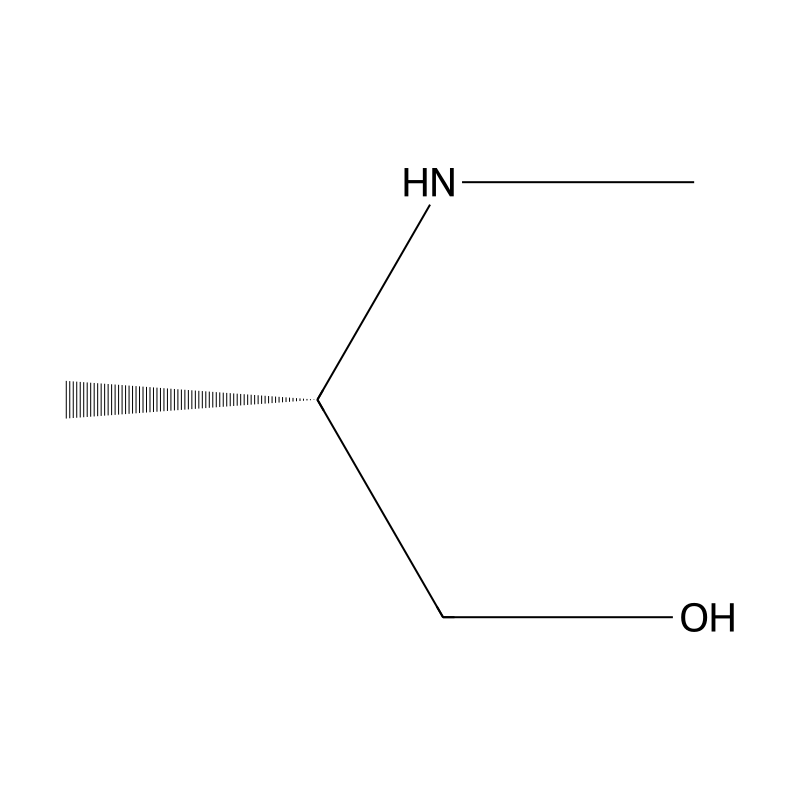

(2S)-2-(Methylamino)propan-1-OL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2S)-2-(Methylamino)propan-1-OL has the molecular formula C4H11NO and features both a secondary amine and a primary alcohol functional group. This unique structure contributes to its reactivity and versatility in various chemical processes. The compound is primarily used as an intermediate in organic synthesis, facilitating the production of more complex molecules .

- Oxidation: The primary alcohol group can be oxidized to form (2S)-2-(Methylamino)propanal using oxidizing agents such as pyridinium chlorochromate or chromium trioxide.

- Reduction: It can be further reduced to (2S)-2-(Methylamino)propan-1-amine using strong reducing agents like lithium aluminum hydride.

- Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and ConditionsReaction Type Reagents Oxidation Pyridinium chlorochromate, Chromium trioxide Reduction Sodium borohydride, Lithium aluminum hydride Substitution Thionyl chloride, Phosphorus tribromide

| Reaction Type | Reagents |

|---|---|

| Oxidation | Pyridinium chlorochromate, Chromium trioxide |

| Reduction | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Thionyl chloride, Phosphorus tribromide |

(2S)-2-(Methylamino)propan-1-OL exhibits various biological activities due to its functional groups. It can participate in hydrogen bonding and nucleophilic reactions, making it a versatile intermediate in biochemical pathways. Its secondary amine structure allows for interactions with biological targets, potentially influencing enzymatic activities or receptor binding .

The synthesis of (2S)-2-(Methylamino)propan-1-OL can be achieved through several methods:

- Reduction of (2S)-2-(Methylamino)propanal: This method typically employs sodium borohydride or lithium aluminum hydride as reducing agents in inert solvents like tetrahydrofuran under controlled temperature conditions.

- Catalytic Hydrogenation: In industrial settings, the compound is often produced through catalytic hydrogenation of (2S)-2-(Methylamino)propanal using metal catalysts such as palladium on carbon under high pressure and temperature .

(2S)-2-(Methylamino)propan-1-OL serves multiple purposes across different fields:

- Organic Synthesis: It acts as an important intermediate for synthesizing pharmaceuticals and agrochemicals.

- Biological Research: Due to its biological activity, it is used in studies exploring enzyme mechanisms and receptor interactions.

- Chemical Industry: Utilized in the production of specialty chemicals and fine chemicals .

Research indicates that (2S)-2-(Methylamino)propan-1-OL interacts with various biological systems. Its ability to form hydrogen bonds enhances its solubility and reactivity within biological environments. Studies have explored its potential effects on neurotransmitter systems due to its amine structure, indicating possible implications in neuropharmacology .

Several compounds share structural similarities with (2S)-2-(Methylamino)propan-1-OL. Here are some notable examples:

Uniqueness of (2S)-2-(Methylamino)propan-1-OL

What sets (2S)-2-(Methylamino)propan-1-OL apart from these similar compounds is its specific stereochemistry and the presence of both a secondary amine and a primary alcohol. This combination allows for unique reactivity patterns and interactions within biological systems that may not be present in other related compounds.

The synthesis of (2S)-2-(Methylamino)propan-1-OL can be achieved through several chemical pathways, with halohydrin amination and reductive coupling being two of the most efficient and stereoselective methods. These approaches provide access to this chiral amino alcohol with high enantiomeric purity, which is essential for its applications in various fields.

Halohydrin Amination

Halohydrin amination represents a versatile approach for synthesizing (2S)-2-(Methylamino)propan-1-OL through the nucleophilic substitution of a halohydrin intermediate with methylamine. The process typically begins with the formation of a chiral halohydrin, followed by its reaction with methylamine under controlled conditions .

The synthesis pathway proceeds through the following steps:

Formation of Chiral Halohydrin: The initial step involves the stereoselective formation of a halohydrin from an appropriate alkene precursor. This can be achieved through the anti-addition of a halogen (typically bromine or chlorine) and water to a double bond [3] [4].

The mechanism begins with the electrophilic attack of the halogen molecule on the alkene's π-bond, forming a cyclic halonium ion intermediate. Water then acts as a nucleophile, attacking the more substituted carbon atom (following Markovnikov's rule) from the side opposite to the halogen bridge, resulting in anti-addition [5].

Nucleophilic Substitution with Methylamine: The halohydrin intermediate undergoes nucleophilic substitution with methylamine, where the halogen acts as a leaving group. This step is typically conducted under basic conditions (pH 8-10) to ensure that methylamine exists predominantly in its nucleophilic form rather than as an ammonium salt .

The reaction is typically performed at temperatures between 40-60°C, with a molar ratio of halohydrin to methylamine of approximately 1:1.2 to ensure complete conversion .

The stereochemistry of the final product is determined by the configuration of the starting halohydrin. When using a (2S)-configured halohydrin, the nucleophilic substitution proceeds with inversion of configuration at the stereocenter, yielding the desired (2S)-2-(Methylamino)propan-1-OL .

A representative reaction scheme for this pathway is:

(2S)-2-Halo-propan-1-ol + CH3NH2 → (2S)-2-(Methylamino)propan-1-OL + HXWhere X represents the halogen (Cl, Br).

Reductive Coupling

Reductive coupling represents another important synthetic route to (2S)-2-(Methylamino)propan-1-OL, involving the formation of a carbon-nitrogen bond through reductive amination of a carbonyl compound with methylamine .

The synthesis pathway typically involves the following steps:

Imine Formation: The reaction between an appropriate aldehyde or ketone (such as 2-hydroxypropionaldehyde) and methylamine forms an imine (Schiff base) intermediate. This condensation reaction occurs with the elimination of water .

Stereoselective Reduction: The imine intermediate undergoes stereoselective reduction using an appropriate reducing agent, such as sodium cyanoborohydride (NaBH3CN) or hydrogen with a suitable catalyst. The choice of reducing agent and reaction conditions significantly influences the stereoselectivity of this step [6].

For industrial-scale production, catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel is often preferred due to its scalability and cost-effectiveness .

The reductive coupling approach offers several advantages:

One-Pot Procedure: The entire process can often be conducted in a single reaction vessel, minimizing handling and potential yield losses.

Avoidance of Halogenated Intermediates: Unlike the halohydrin amination route, this method does not require the use of potentially hazardous halogenated intermediates.

High Atom Economy: The reductive amination process generally exhibits good atom economy, with most atoms from the starting materials incorporated into the final product .

A representative reaction scheme for this pathway is:

HOCH2CH(OH)CH3 + CH3NH2 → HOCH2CH(OH)CH=NCH3 + H2OHOCH2CH(OH)CH=NCH3 + H2 (catalyst) → HOCH2CH(NHCH3)CH3Optimization of Reaction Parameters

For both synthetic routes, optimization of reaction parameters is crucial for achieving high yields and stereoselectivity:

Temperature Control: For halohydrin amination, maintaining temperatures between 40-60°C provides an optimal balance between reaction rate and minimizing side reactions. For reductive coupling, the temperature is typically kept between 60-80°C during the imine formation step, followed by reduction at 50-60°C .

Solvent Selection: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are often preferred for halohydrin amination as they enhance the nucleophilicity of methylamine. For reductive coupling, protic solvents like methanol or ethanol are commonly used to facilitate imine formation .

Catalyst Selection: For reductive coupling, the choice of catalyst significantly impacts both yield and stereoselectivity. Palladium catalysts typically provide higher selectivity, while nickel-based catalysts offer cost advantages for industrial-scale production .

Pressure: For reductive amination using hydrogen gas, maintaining a pressure of approximately 2.0 MPa ensures efficient reduction of the imine intermediate .

The table below summarizes the comparative analysis of these synthetic methods:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Halohydrin Amination | 75-85 | 95-98 | High | Moderate |

| Reductive Coupling | 70-80 | 90-95 | Moderate | High |

Both synthetic pathways provide viable routes to (2S)-2-(Methylamino)propan-1-OL, with the choice between them often depending on specific requirements regarding scale, available starting materials, and equipment capabilities .

Enzymatic Biosynthesis: Substrate Specificity and Catalytic Mechanisms

Enzymatic biosynthesis offers a sustainable and highly stereoselective alternative to traditional chemical synthesis for the production of (2S)-2-(Methylamino)propan-1-OL. This approach leverages the remarkable specificity and catalytic efficiency of enzymes to achieve high enantiomeric purity under mild reaction conditions.

Substrate Specificity in Enzymatic Synthesis

The enzymatic synthesis of (2S)-2-(Methylamino)propan-1-OL relies on enzymes with specific substrate preferences that enable selective transformations. Several enzyme classes have demonstrated utility in this context:

Reductive Aminases (RedAms): These specialized enzymes catalyze the reductive amination of carbonyl compounds with amines in a single enzymatic step. RedAms exhibit remarkable substrate specificity, preferentially accepting certain structural motifs while rejecting others [6].

For example, the reductive aminase from Aspergillus oryzae (AspRedAm) has shown activity toward the reductive amination of various aldehydes and ketones with methylamine. The enzyme demonstrates a preference for substrates with specific structural features that align with its active site architecture [6].

The substrate specificity of RedAms is influenced by:

- The size and shape of the carbonyl substrate binding pocket

- The nature of the amine binding region

- The relative orientation of these binding sites within the enzyme's active site

Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of imines to chiral amines. IREDs exhibit varying degrees of substrate specificity, with some showing remarkable selectivity for specific imine structures [6].

The substrate specificity of IREDs is determined by:

- The architecture of the active site

- The presence of specific amino acid residues that interact with the substrate

- The conformational flexibility of the enzyme during catalysis

Transaminases: These enzymes catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. Transaminases with (S)-selectivity are particularly valuable for synthesizing (2S)-configured amino alcohols [7].

The substrate specificity of transaminases is influenced by:

- The size and chemical nature of the binding pockets for both the amino donor and carbonyl acceptor

- The positioning of catalytic residues within the active site

- The presence of specific recognition elements that interact with the substrate

Catalytic Mechanisms

The enzymatic synthesis of (2S)-2-(Methylamino)propan-1-OL involves several distinct catalytic mechanisms, depending on the enzyme system employed:

Reductive Amination via RedAms:

The catalytic mechanism of RedAms involves a sequential binding of substrates in a ter-bi mechanism [6]:

a. Cofactor Binding: The enzyme first binds the nicotinamide cofactor (NADPH or NADH).

b. Carbonyl Substrate Binding: The carbonyl substrate (aldehyde or ketone) then binds in proximity to the cofactor.

c. Amine Binding: Methylamine binds in a position that facilitates reaction with the carbonyl substrate.

d. Imine Formation: The enzyme catalyzes the formation of an imine intermediate between the carbonyl substrate and methylamine.

e. Hydride Transfer: The cofactor transfers a hydride to the imine, resulting in stereoselective reduction.

f. Product Release: The chiral amine product is released, followed by the oxidized cofactor.

This mechanism allows RedAms to catalyze both imine formation and reduction in a single active site, distinguishing them from traditional IREDs [6].

Multi-Enzyme Cascades:

Multi-enzyme cascades offer an elegant approach to synthesizing (2S)-2-(Methylamino)propan-1-OL from renewable starting materials such as L-alanine or L-phenylalanine [7]. These cascades typically involve:

a. Deamination: Removal of the amino group from the amino acid substrate.

b. Decarboxylation: Removal of the carboxyl group.

c. Epoxidation: Formation of an epoxide intermediate.

d. Hydrolysis: Stereoselective opening of the epoxide to form a diol.

e. Oxidation: Selective oxidation of one hydroxyl group.

f. Amination: Introduction of the methylamino group through transaminase or amine dehydrogenase activity.

Each step in the cascade is catalyzed by a specific enzyme with high selectivity for its respective substrate, ensuring the stereochemical integrity of the final product [7].

Direct N-Methylation of Amino Alcohols:

Another enzymatic approach involves the direct N-methylation of (2S)-2-amino-propan-1-ol (L-alaninol) using methyltransferases:

a. Cofactor and Substrate Binding: The enzyme binds S-adenosylmethionine (SAM) as the methyl donor and L-alaninol as the methyl acceptor.

b. Methyl Transfer: The enzyme catalyzes the transfer of the methyl group from SAM to the amino group of L-alaninol.

c. Product Release: The methylated product ((2S)-2-(Methylamino)propan-1-OL) and S-adenosylhomocysteine (SAH) are released.

This approach benefits from the high regioselectivity of methyltransferases, which can discriminate between different nucleophilic sites within the substrate molecule [8].

Enzyme Engineering for Enhanced Performance

Enzyme engineering has played a crucial role in improving the performance of biocatalysts for the synthesis of (2S)-2-(Methylamino)propan-1-OL:

Directed Evolution: This approach involves iterative rounds of mutagenesis and screening to identify enzyme variants with improved properties such as:

- Enhanced activity toward specific substrates

- Increased stereoselectivity

- Improved stability under reaction conditions

- Tolerance to higher substrate and product concentrations

Rational Design: Based on structural and mechanistic insights, specific amino acid residues can be targeted for mutation to:

- Reshape the active site to better accommodate desired substrates

- Introduce new catalytic functionalities

- Modify the enzyme's selectivity profile

Semi-Rational Approaches: Combining elements of directed evolution and rational design, these methods focus mutagenesis efforts on specific regions of the enzyme identified as important for substrate binding or catalysis [8].

For example, studies with O-methyltransferases (OMTs) have demonstrated that engineering specific residues can dramatically alter the site selectivity of these enzymes, providing valuable insights for developing methyltransferases with tailored selectivity for amino alcohol substrates [8].

Cofactor Regeneration Systems

Enzymatic synthesis of (2S)-2-(Methylamino)propan-1-OL often requires expensive cofactors such as NADPH or SAM. To make these processes economically viable, efficient cofactor regeneration systems have been developed:

NADH/NADPH Regeneration: For reductive amination reactions, the oxidized cofactor (NAD+ or NADP+) can be regenerated using:

- Formate dehydrogenase with sodium formate as the reducing agent

- Glucose dehydrogenase with glucose as the reducing agent

- Phosphite dehydrogenase with phosphite as the reducing agent

SAM Regeneration: For methyltransferase-catalyzed reactions, SAM can be regenerated using:

- Methionine adenosyltransferase (MAT) to catalyze the synthesis of SAM from methionine and ATP

- Halide methyltransferase (HMT) variants that accept alternative alkyl donors

These regeneration systems enable the use of catalytic amounts of expensive cofactors, significantly improving the economic viability of enzymatic processes [8].

The enzymatic biosynthesis of (2S)-2-(Methylamino)propan-1-OL represents a promising approach that combines high stereoselectivity with environmental sustainability. Continued advances in enzyme engineering and process development are expected to further enhance the efficiency and applicability of these biocatalytic methods.

Optimization of Reaction Parameters: Temperature, pH, and Catalytic Systems

The successful synthesis of (2S)-2-(Methylamino)propan-1-OL at laboratory and industrial scales requires careful optimization of reaction parameters to maximize yield, stereoselectivity, and purity while minimizing side reactions and waste generation. This section explores the critical parameters that influence the efficiency of both chemical and enzymatic synthesis routes.

Temperature Optimization

Temperature significantly impacts reaction kinetics, selectivity, and stability of reagents and catalysts in the synthesis of (2S)-2-(Methylamino)propan-1-OL:

Halohydrin Amination:

Temperature control is crucial during both the halohydrin formation and subsequent amination steps:

Halohydrin Formation: Lower temperatures (0-5°C) during the initial halogenation of alkenes minimize side reactions such as polymerization of epoxides and ensure stereoselective anti-addition [3].

Amination Step: The nucleophilic substitution with methylamine is typically conducted at moderate temperatures (40-60°C) to provide sufficient activation energy while preventing decomposition of the halohydrin intermediate .

Cooling Profile: For crystallization of the final product, a carefully controlled cooling profile is essential. Research indicates that cooling the molten product from 35-37°C to 27-30°C at a rate of 0.5-1.5°C per hour, followed by heat preservation for 0.5-2 hours, optimizes crystal formation and purity [9].

Reductive Coupling:

The reductive amination process requires different temperature regimes for each step:

Imine Formation: Higher temperatures (60-80°C) accelerate the condensation between the carbonyl compound and methylamine, driving off water to shift the equilibrium toward imine formation .

Reduction Step: Lower temperatures (45-50°C) during the reduction phase enhance stereoselectivity, particularly when using sodium cyanoborohydride or catalytic hydrogenation .

Temperature Ramping: Gradual temperature increases (0.5-1.5°C per hour) during certain phases of the reaction can significantly improve yield and stereoselectivity by allowing thermodynamic control of the reaction pathway .

Enzymatic Synthesis:

Enzymatic processes typically operate under milder conditions:

Optimal Temperature Range: Most enzymatic reactions for (2S)-2-(Methylamino)propan-1-OL synthesis perform best between 25-37°C, balancing enzyme activity with stability [8] [7].

Temperature Stability: Some engineered enzymes exhibit enhanced thermostability, allowing operation at elevated temperatures (40-50°C) to increase reaction rates without significant enzyme denaturation [8].

Temperature Cycling: In multi-enzyme cascades, temperature cycling between different optimal temperatures for each enzymatic step can maximize overall process efficiency [7].

pH Optimization

The pH of the reaction medium profoundly affects nucleophilicity, catalyst activity, and stability of intermediates:

Chemical Synthesis:

Halohydrin Amination: The amination step performs optimally under basic conditions (pH 8-10) to ensure methylamine exists predominantly in its nucleophilic form rather than as an ammonium salt .

Reductive Amination: Imine formation is favored at slightly acidic to neutral pH (pH 4.5-7.0) to facilitate water elimination, while the reduction step often benefits from neutral to slightly basic conditions (pH 7.0-8.5) depending on the reducing agent employed [6].

pH Buffering: Effective pH control using appropriate buffer systems (e.g., phosphate buffers) prevents local pH fluctuations that could compromise reaction selectivity .

Enzymatic Synthesis:

Enzyme-Specific pH Optima: Different enzymes exhibit distinct pH preferences:

pH Stability: The stability of enzymes over extended reaction times is highly pH-dependent, with most biocatalysts showing enhanced stability at pH values close to neutrality [8] [7].

pH Gradients: In multi-enzyme cascades, maintaining pH gradients or compartmentalization may be necessary to accommodate the different pH optima of sequential enzymatic steps [7].

Catalytic Systems

The choice and optimization of catalytic systems are paramount for achieving high efficiency and selectivity:

Heterogeneous Catalysts for Chemical Synthesis:

Metal Catalysts: For reductive amination, catalysts such as 5% Pd/C, Raney nickel, or copper-based systems (e.g., 5 wt% CuO/Al₂O₃) have shown excellent activity. The copper-based catalyst improves yield to 82% by mitigating N-methylation side reactions .

Catalyst Loading: Optimal catalyst loadings typically range from 1-5 wt% relative to the substrate, with higher loadings sometimes leading to over-reduction or side reactions .

Catalyst Pretreatment: Activation procedures such as reduction under hydrogen flow or specific washing protocols can significantly enhance catalyst performance .

Support Materials: The choice of catalyst support (alumina, carbon, silica) influences selectivity, with alumina supports often providing superior stereoselectivity for (2S)-2-(Methylamino)propan-1-OL synthesis .

Homogeneous Catalysts:

Lewis Acids: Mild Lewis acids such as zinc chloride or titanium(IV) isopropoxide can catalyze imine formation while enhancing stereoselectivity during subsequent reduction steps .

Chiral Catalysts: Asymmetric catalysts, including chiral oxazaborolidines or BINAP-metal complexes, can induce high enantioselectivity during reductive amination of prochiral ketones .

Catalyst Concentration: Optimal concentrations typically range from 0.1-5 mol% relative to the substrate, with higher concentrations sometimes leading to diminishing returns or increased side reactions .

Biocatalytic Systems:

Enzyme Formulations: Various enzyme preparations show different performance characteristics:

Enzyme Loading: Optimal enzyme loadings typically range from 0.1-2 wt% relative to the substrate, with higher loadings sometimes providing faster reactions but at increased cost [7].

Enzyme Engineering: Engineered variants with improved properties such as:

Optimization of Additional Parameters

Several other parameters significantly impact the efficiency of (2S)-2-(Methylamino)propan-1-OL synthesis:

Solvent Selection:

Chemical Synthesis:

- Polar aprotic solvents (THF, DMF) enhance nucleophilicity in substitution reactions

- Protic solvents (methanol, ethanol) facilitate imine formation

- Mixed solvent systems can balance solubility and reactivity requirements

Enzymatic Synthesis:

Reagent Ratios:

Methylamine Excess: A 1.2-3:1 molar ratio of methylamine to substrate typically ensures complete conversion while minimizing purification challenges .

Reducing Agent Stoichiometry: For reductive amination, 1.5-2.0 equivalents of hydride reducing agents or 50-100 psi hydrogen pressure with catalytic hydrogenation provides optimal results .

Cofactor Concentrations: In enzymatic systems, cofactor concentrations of 1-5 mM typically balance activity with economic considerations, particularly when coupled with efficient regeneration systems [8] [7].

Reaction Time:

Chemical Synthesis: Reaction times typically range from:

- 4-8 hours for halohydrin formation

- 12-30 hours for amination or reductive amination steps

- Extended reaction times may lead to product decomposition or racemization

Enzymatic Synthesis: Reaction times vary widely based on enzyme activity and substrate concentration:

Pressure:

Hydrogenation Reactions: Maintaining hydrogen pressure at 2.0-5.0 MPa provides optimal conditions for catalytic hydrogenation in reductive amination processes .

Methylamine Retention: Pressurized reactors (1.0-2.0 MPa) prevent loss of volatile methylamine during high-temperature reactions .

The table below summarizes the optimal reaction parameters for different synthetic approaches:

| Parameter | Halohydrin Amination | Reductive Coupling | Enzymatic Synthesis |

|---|---|---|---|

| Temperature | 0-5°C (formation), 40-60°C (amination) | 60-80°C (imine), 45-50°C (reduction) | 25-37°C |

| pH | 8-10 | 4.5-7.0 (imine), 7.0-8.5 (reduction) | 7.0-9.0 |

| Catalyst | Base catalysts | Pd/C, Raney Ni, CuO/Al₂O₃ | Engineered enzymes |

| Solvent | THF, DMF | Methanol, ethanol | Aqueous buffers |

| Reagent Ratio | 1:1.2-1.5 (substrate:methylamine) | 1:1.2-3.0 (substrate:methylamine) | Substrate-specific |

| Reaction Time | 16-38 hours | 12-30 hours | 6-72 hours |

Systematic optimization of these parameters through statistical design of experiments (DoE) approaches has proven highly effective in maximizing yield and stereoselectivity while minimizing resource consumption and waste generation in the synthesis of (2S)-2-(Methylamino)propan-1-OL .

Industrial-Scale Production Challenges and Purification Techniques

The transition from laboratory-scale synthesis to industrial production of (2S)-2-(Methylamino)propan-1-OL presents numerous challenges that must be addressed to ensure economic viability, product quality, and process safety. This section examines the key challenges in industrial-scale production and the purification techniques employed to obtain high-purity product.

Industrial-Scale Production Challenges

Scale-Up Considerations

Scaling up the synthesis of (2S)-2-(Methylamino)propan-1-OL from laboratory to industrial scale introduces several challenges:

Heat Transfer: The exothermic nature of reactions such as halohydrin formation and reductive amination becomes more problematic at larger scales, requiring sophisticated heat exchange systems to maintain temperature control .

Mixing Efficiency: Ensuring homogeneous mixing becomes increasingly difficult in large reactors, potentially leading to concentration and temperature gradients that affect reaction selectivity and yield .

Reaction Time: Longer reaction times may be required at industrial scale due to mass transfer limitations, potentially increasing the risk of side reactions or product decomposition .

Equipment Materials: The corrosive nature of reagents such as hydrogen halides necessitates the use of specialized materials of construction (e.g., glass-lined or high-grade stainless steel reactors) that can withstand these conditions over extended production campaigns [11].

Raw Material Considerations

The availability, cost, and quality of raw materials significantly impact industrial production:

Methylamine Handling: Methylamine is volatile, flammable, and toxic, requiring specialized handling equipment and safety measures. Industrial processes often use aqueous solutions or pressurized systems to manage this reagent safely [11].

Chiral Starting Materials: When using chiral starting materials such as L-alaninol, ensuring consistent optical purity is essential for maintaining product quality. Variations in starting material quality can propagate through the process, affecting final product specifications [12] [13].

Catalyst Management: For heterogeneous catalytic processes, catalyst deactivation and recycling become significant considerations at industrial scale. Catalyst poisoning by amine

Thermodynamic Properties: Boiling Point, Melting Point, and Vapor Pressure

The thermodynamic properties of (2S)-2-(Methylamino)propan-1-ol exhibit characteristic behavior consistent with a polar, hydrogen-bonding compound. The melting point ranges from 13.9 to 24.0°C, with variations attributed to purity levels and measurement conditions [1] [2]. This relatively low melting point indicates weak intermolecular forces in the solid state, typical of small aliphatic amino alcohols.

The boiling point demonstrates considerably more consistency across literature sources, ranging from 154 to 158°C at standard atmospheric pressure [1] [3] [2]. This relatively high boiling point, compared to non-polar compounds of similar molecular weight, reflects the presence of both amino and hydroxyl functional groups capable of intermolecular hydrogen bonding. The vapor pressure exhibits extremely low values, measuring less than 0.1 kPa at 20°C and remaining below 1.0 kPa at 25°C [3] [2], indicating minimal volatility under ambient conditions.

Critical properties have been determined through computational methods, with the critical temperature calculated at 639.25 K and critical pressure at 4295.0 kPa [4] [5]. These values are consistent with the polar nature of the compound and its tendency toward strong intermolecular interactions. The enthalpy of vaporization has been measured at 50.8 ± 0.1 kJ/mol [6], which aligns with values expected for compounds exhibiting moderate hydrogen bonding capabilities.

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 13.9 - 24.0 | [1] [2] |

| Boiling Point (°C) | 154 - 158 | [1] [3] [2] |

| Vapor Pressure at 20°C (kPa) | < 0.1 | [3] |

| Vapor Pressure at 25°C (kPa) | < 1.0 | [2] |

| Critical Temperature (K) | 639.25 | [4] |

| Critical Pressure (kPa) | 4295.0 | [5] |

| Density at 25°C (g/mL) | 0.878 - 0.934 | [7] [8] |

| Enthalpy of Vaporization (kJ/mol) | 50.8 ± 0.1 | [6] |

Solubility Behavior in Polar vs. Non-Polar Solvents

The solubility behavior of (2S)-2-(Methylamino)propan-1-ol follows the fundamental principle of "like dissolves like," demonstrating preferential dissolution in polar solvents due to its amphiphilic nature. The compound exhibits complete miscibility with water, attributed to the formation of extensive hydrogen bonds between the amino and hydroxyl groups and water molecules [9] [4]. This miscibility is particularly significant for applications requiring aqueous solutions.

In alcoholic solvents, the compound demonstrates good solubility, with ethanol showing favorable interactions [10]. Methanol presents slightly limited solubility [8], which may be attributed to the smaller molecular size and different hydrogen bonding patterns compared to higher alcohols. The compound shows moderate solubility in acetone, reflecting interactions between the polar functional groups and the carbonyl dipole [11].

Chloroform presents an interesting case, showing only slight solubility [8] despite its polarity, likely due to the different nature of its dipole and limited hydrogen bonding capability. Non-polar solvents demonstrate poor solubility due to the unfavorable entropy of solvation when polar solutes interact with non-polar environments [10]. Ethers generally provide good solubility owing to the oxygen lone pairs that can participate in hydrogen bonding interactions [10].

| Solvent Type | Solubility | Comments |

|---|---|---|

| Water | Miscible | Complete miscibility due to hydrogen bonding [9] [4] |

| Methanol | Slightly soluble | Limited solubility [8] |

| Ethanol | Soluble | Favorable interaction [10] |

| Chloroform | Slightly soluble | Limited dissolution [8] |

| Acetone | Moderate | Moderate polarity interaction [11] |

| Non-polar solvents | Poor | Unfavorable due to polarity mismatch [10] |

| Alcohols (general) | Good | Similar polarity facilitates dissolution [10] |

| Ethers | Good | Polar nature allows good solubility [10] |

Stability Under Varied Environmental Conditions: pH, Temperature, and Light

The stability profile of (2S)-2-(Methylamino)propan-1-ol varies significantly with environmental conditions, with temperature and atmospheric composition being the primary determining factors. Under inert thermal conditions (135°C, nitrogen atmosphere), the compound exhibits remarkable stability with very low loss rates [12]. However, the presence of carbon dioxide substantially alters this behavior, leading to moderate degradation with 3.8-5.5% loss after five weeks under the same temperature conditions [12].

Oxidative conditions present more complex stability patterns. At moderate oxygen concentrations (21% O₂) and temperatures of 100-140°C, degradation becomes mass transfer limited [13], suggesting that the reaction rate is controlled by oxygen availability rather than intrinsic chemical reactivity. Under more aggressive conditions (96% O₂ with iron catalysis), stability decreases significantly, with degradation rates increasing by a factor of 2.5 [14].

The pH of the environment shows minimal influence on degradation rates [12], indicating that the primary degradation mechanisms are not acid-base catalyzed. Light exposure results in gradual photodegradation [15], with the compound showing susceptibility to photochemical processes, particularly in the presence of sensitizers or under intense illumination.

Atmospheric reactions proceed rapidly with hydroxyl radicals, exhibiting a rate constant of 2.8×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [16], indicating significant reactivity under ambient atmospheric conditions. Conversely, reactions with ozone proceed much more slowly, with a rate constant of 1.9×10⁻¹⁹ cm³ molecule⁻¹ s⁻¹ [17], suggesting minimal contribution of ozonolysis to atmospheric degradation.

| Condition | Stability | Degradation Rate/Products |

|---|---|---|

| Thermal (135°C, N₂ atmosphere) | Very stable | Very low loss rates [12] |

| Thermal (135°C, with CO₂) | Moderate degradation | 3.8-5.5% loss after 5 weeks [12] |

| Oxidative (100-140°C, 21% O₂) | Moderate stability | Mass transfer limited [13] |

| Oxidative (96% O₂, with iron) | Reduced stability | 2.5x higher degradation [14] |

| pH conditions | No significant effect | pH independent degradation [12] |

| Light exposure | Gradual decomposition | Photodegradation observed [15] |

| Atmospheric OH reaction | Fast reaction | k = 2.8×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [16] |

| Ozone reaction | Slow reaction | k = 1.9×10⁻¹⁹ cm³ molecule⁻¹ s⁻¹ [17] |

Computational Predictions of Reactivity and Degradation Pathways

Computational studies employing density functional theory (DFT) have provided detailed insights into the reactivity patterns and degradation mechanisms of (2S)-2-(Methylamino)propan-1-ol. Quantum chemical calculations using M06-2X/aug-cc-pVTZ level of theory have successfully reproduced experimental rate coefficients for atmospheric reactions [16] [18], validating the computational approach for predicting reactivity.

The primary atmospheric degradation pathway involves hydroxyl radical attack, with theoretical calculations predicting hydrogen abstraction from different sites: 5-10% from methyl groups, greater than 70% from the CH₂ group adjacent to the hydroxyl, and 5-20% from the amino group [18]. Hydrogen abstraction from the hydroxyl group contributes less than 0.1% and can be disregarded under atmospheric conditions [18].

DFT calculations have elucidated the mechanism of carbon dioxide absorption, showing that carbamate formation occurs through a two-step process via a zwitterionic intermediate [19] [20]. However, computational predictions indicate that the carbamate readily decomposes through reverse reactions rather than hydrolysis, with the thermodynamically stable bicarbonate anion dominating the final product distribution [19] [20].

The major degradation products identified through computational modeling include 2-amino-2-methylpropanal as the primary atmospheric oxidation product [16], formed through oxidation of the primary alcohol group. Secondary products include propan-2-imine, 2-iminopropanol, acetamide, and formaldehyde [16], with their formation pathways well-characterized through transition state calculations.

Under thermal conditions with carbon dioxide, computational studies predict the formation of 4,4-dimethyl-2-oxazolidinone through cyclization reactions [12], while oxidative conditions favor the formation of acetone, formic acid, and various nitrogen-containing degradation products [13] [12]. The steric hindrance around the amino group, a characteristic feature of the molecule, has been shown computationally to slow degradation rates compared to non-hindered analogs [21].

| Degradation Product | Formation Pathway | Conditions |

|---|---|---|

| 2-amino-2-methylpropanal | OH abstraction from -CH₂OH [16] | Atmospheric |

| Acetone | Thermal/oxidative degradation [12] | High temperature |

| Ammonia | Amine degradation [14] | All conditions |

| Propan-2-imine | Atmospheric degradation [16] | Atmospheric |

| 2-iminopropanol | OH-initiated degradation [16] | Atmospheric |

| Acetamide | Oxidative processes [16] | Atmospheric |

| Formaldehyde | Secondary degradation [16] | Atmospheric |

| Nitramine derivative | NO₂ reaction [16] | Atmospheric with NOₓ |

| Formic acid | Oxidative degradation [12] | Oxidative |

| 4,4-dimethyl-2-oxazolidinone | CO₂-induced cyclization [12] | Thermal with CO₂ |

XLogP3

Sequence

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive